molecular formula C9H14N2 B14119224 N-tert-butylpyridin-2-amine

N-tert-butylpyridin-2-amine

Cat. No.: B14119224
M. Wt: 150.22 g/mol
InChI Key: QPGXCNHXRQZIJH-UHFFFAOYSA-N
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Description

N-tert-butylpyridin-2-amine is a chemical compound with the molecular formula C9H14N2. It is a derivative of pyridine, where the amino group is substituted with a tert-butyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-tert-butylpyridin-2-amine can be synthesized through several methods. One common approach involves the reaction of di-tert-butyl dicarbonate with nitriles in the presence of a catalyst such as copper(II) triflate (Cu(OTf)2). This reaction is typically carried out under solvent-free conditions at room temperature, making it an efficient and environmentally friendly method .

Another method involves the use of tert-butyl nitrite as a carbon source. This approach allows for the synthesis of N-tert-butyl amides under mild conditions without the need for heat, metal, or acid catalysts .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, efficiency, and environmental impact. The use of catalysts like Cu(OTf)2 and tert-butyl nitrite can be scaled up for industrial production, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-tert-butylpyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in substitution reactions, where the tert-butyl group or the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound N-oxide, while reduction can produce various amine derivatives .

Scientific Research Applications

N-tert-butylpyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-tert-butylpyridin-2-amine involves its interaction with specific molecular targets. For instance, in antifungal applications, it inhibits the formation of ergosterol, a crucial component of fungal cell membranes. This inhibition disrupts the integrity of the cell membrane, leading to the death of the fungal cells .

Comparison with Similar Compounds

N-tert-butylpyridin-2-amine can be compared with other similar compounds, such as:

These compounds share some similarities in their chemical behavior and applications but differ in their specific uses and effectiveness in various contexts.

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structural properties and reactivity make it a valuable building block for the synthesis of complex molecules and the development of new pharmaceuticals and materials.

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

N-tert-butylpyridin-2-amine

InChI

InChI=1S/C9H14N2/c1-9(2,3)11-8-6-4-5-7-10-8/h4-7H,1-3H3,(H,10,11)

InChI Key

QPGXCNHXRQZIJH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1=CC=CC=N1

Origin of Product

United States

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